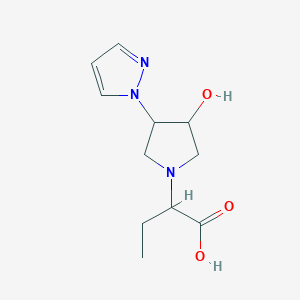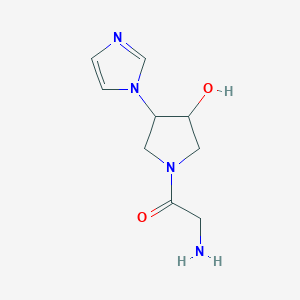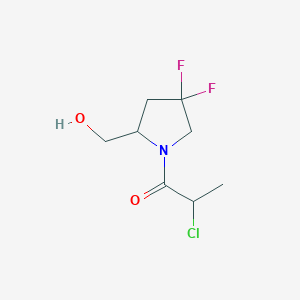
(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanol
Übersicht
Beschreibung
“2,6-Difluorobenzyl alcohol” is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.12 and is commonly used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
The synthesis of Rufinamide, an antiepileptic drug, involves the reaction of 2,6-difluorobenzyl azide and propiolic acid in a mixture of alcohol and water . Another method involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzyl alcohol” can be represented by the InChI code: 1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 .
Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key step in the synthesis of Rufinamide . This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Imidazole derivatives have been synthesized and studied for their potential antimicrobial activity. A study by (Maheta, Patel, & Naliapara, 2012) involved the preparation of novel imidazole compounds by condensing specific intermediates with hydroxylamine hydrochloride, demonstrating the versatility of imidazole structures in creating antimicrobial agents.
Chemical Synthesis and Conversion
Imidazole derivatives are integral in the synthesis and conversion of various chemical compounds. For instance, (Ohta, Hayakawa, Nishimura, & Okamoto, 1987) detailed the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing their ability to be transformed into carbonyl compounds, illustrating the role of imidazole derivatives in diverse chemical reactions.
Catalysis in Chemical Reactions
Imidazole derivatives play a crucial role in catalysis. A study by (Donthireddy, Mathoor Illam, & Rit, 2020) explored ruthenium(II) complexes with imidazole-based ligands for C-N bond formation via hydrogen-borrowing methodology, underscoring the importance of these compounds in facilitating efficient chemical reactions.
Biomimetic Chelating Ligand Precursors
Certain imidazole derivatives can act as precursors for biomimetic chelating ligands. Research by (Gaynor, McIntyre, & Creutz, 2023) showed that specific imidazole compounds, prepared through a multi-step process, have potential in synthesizing biomimetic chelating ligands, highlighting their application in complex chemical syntheses.
Fluorescent Probes
Imidazole derivatives have applications in developing fluorescent probes. (Wen-yao, 2012) synthesized a compound involving an imidazole derivative that exhibits strong fluorescence when coordinated with Zn2+, demonstrating the potential of imidazole compounds in fluorescence-based applications.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,7,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOBDOSTCVQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)






